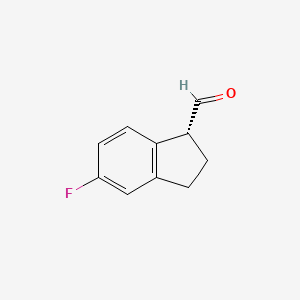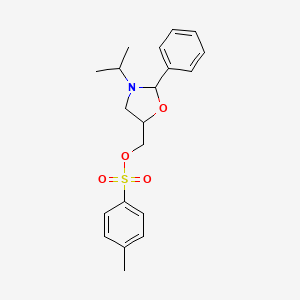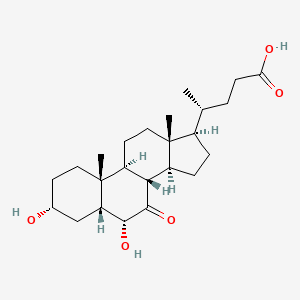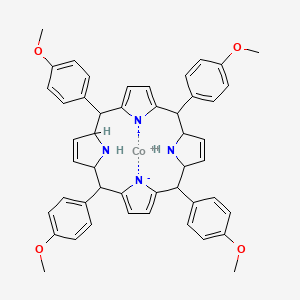
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound with a unique structure that includes a fluorine atom, a dihydroindene ring, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene.
Oxidation: The indene derivative is then subjected to oxidation to introduce the aldehyde functional group at the 1-position.
Reaction Conditions: Common reagents for this oxidation step include oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under controlled conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 5-fluoro-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom may also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-5-chloro-2,3-dihydro-1H-indene-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
(1R)-5-bromo-2,3-dihydro-1H-indene-1-carbaldehyde: Contains a bromine atom instead of fluorine.
(1R)-5-methyl-2,3-dihydro-1H-indene-1-carbaldehyde: Has a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(1R)-5-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-6,8H,1-2H2/t8-/m0/s1 |
Clé InChI |
VWJXECQACJGFMY-QMMMGPOBSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1C=O)C=CC(=C2)F |
SMILES canonique |
C1CC2=C(C1C=O)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)





![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)


![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)

![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
